REACTION_CXSMILES
|
[OH2:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10]>C(OCC)(=O)C>[C:6]([O:12][O:13][C:6]([O:12][CH:2]([CH3:3])[CH3:3])=[O:1])([O:13][CH:14]([CH3:2])[CH3:14])=[O:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)C)OOC(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 396 g |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10]>C(OCC)(=O)C>[C:6]([O:12][O:13][C:6]([O:12][CH:2]([CH3:3])[CH3:3])=[O:1])([O:13][CH:14]([CH3:2])[CH3:14])=[O:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)C)OOC(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 396 g |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10]>C(OCC)(=O)C>[C:6]([O:12][O:13][C:6]([O:12][CH:2]([CH3:3])[CH3:3])=[O:1])([O:13][CH:14]([CH3:2])[CH3:14])=[O:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)C)OOC(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 396 g |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |